

Physical properties of tetradeuteroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acetaldehyde-d4

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Tetradeuteroacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and spectroscopic properties of tetradeuteroacetaldehyde (**Acetaldehyde-d4**), a deuterated isotopologue of acetaldehyde. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Core Physical Properties

Tetradeuteroacetaldehyde, with the chemical formula CD₃CDO, is a stable, non-radioactive isotope of acetaldehyde where all four hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, which can be leveraged in various analytical techniques.



Property	Value	Reference
Molecular Formula	CD₃CDO	
Molecular Weight	48.08 g/mol	
Boiling Point	21 °C (lit.)	
Melting Point	-125 °C (lit.)	
Density	0.856 g/mL at 25 °C	
Refractive Index	n20/D 1.3321 (lit.)	
Isotopic Purity	≥99 atom % D	
Chemical Purity	≥98% (CP)	
Form	Liquid	
Storage Temperature	-20°C	

Synthesis and Purification

A classical and effective method for the synthesis of tetradeuteroacetaldehyde is the hydration of deuterated acetylene (acetylene-d₂) with deuterium oxide (D₂O) in the presence of a mercury salt catalyst.[1]

Experimental Protocol: Synthesis

Materials:

- Deuterated acetylene (C₂D₂)
- Deuterium oxide (D₂O)
- Mercuric salt (e.g., HgSO₄) (catalyst)
- Reaction vessel suitable for gas-phase reactions
- Condensation apparatus



Procedure:

- Introduce deuterium oxide and the mercuric salt catalyst into the reaction vessel.
- Purge the system with an inert gas to remove air.
- Introduce deuterated acetylene gas into the reaction vessel containing the D₂O and catalyst mixture.
- The reaction proceeds via the addition of D₂O across the triple bond of C₂D₂, forming an intermediate enol which rapidly tautomerizes to the more stable tetradeuteroacetaldehyde.
- The product, being volatile, is continuously removed from the reaction mixture by distillation and collected in a cold trap.

Caption: Workflow for the synthesis of tetradeuteroacetaldehyde.

Experimental Protocol: Purification

Purification of the crude tetradeuteroacetaldehyde can be achieved through fractional distillation.[2] Due to its low boiling point, care must be taken to prevent loss of product.

Materials:

- Crude tetradeuteroacetaldehyde
- Fractional distillation apparatus
- Drying agent (e.g., anhydrous calcium sulfate)
- Receiving flask cooled in an ice bath

Procedure:

- Dry the crude product with a suitable drying agent.
- Set up the fractional distillation apparatus.
- Gently heat the distillation flask to vaporize the tetradeuteroacetaldehyde.



- Collect the fraction that distills at approximately 21 °C in a cooled receiving flask.
- The purified product should be stored at low temperatures (-20°C) to prevent polymerization and evaporation.

Caption: Purification workflow for tetradeuteroacetaldehyde.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of tetradeuteroacetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: In a fully deuterated sample (≥99 atom % D), the proton NMR spectrum is expected to show only residual signals from any remaining protons. The characteristic quartet for the aldehydic proton and the doublet for the methyl protons of acetaldehyde will be absent.[3]
- ¹³C NMR: The carbon-13 NMR spectrum will show two signals corresponding to the carbonyl carbon and the methyl carbon. The signal for the carbonyl carbon (CDO) will appear significantly downfield (around 200 ppm) due to the deshielding effect of the oxygen atom. The methyl carbon (CD₃) will appear further upfield (around 30 ppm).[3] Due to the coupling with deuterium (spin I=1), the signals may appear as multiplets.

Infrared (IR) Spectroscopy

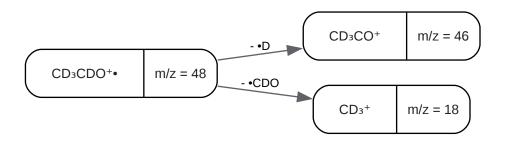
The IR spectrum of tetradeuteroacetaldehyde will exhibit characteristic vibrational bands. The most notable difference from acetaldehyde will be the C-D stretching and bending vibrations, which occur at lower frequencies than the corresponding C-H vibrations.

- C=O Stretch: A strong absorption band is expected in the region of 1700-1725 cm⁻¹, characteristic of the carbonyl group in an aldehyde.
- C-D Stretch: The C-D stretching vibrations of the aldehyde and methyl groups are expected to appear in the range of 2100-2250 cm⁻¹.

Mass Spectrometry (MS)



Electron ionization mass spectrometry of tetradeuteroacetaldehyde will show a molecular ion peak (M⁺) at m/z 48. Common fragmentation patterns for aldehydes include the loss of a deuterium atom (M-2) and the loss of the formyl radical (CDO, M-30).[4] The fragmentation pattern will be distinct from that of acetaldehyde due to the mass of deuterium.



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Caption: Expected mass spectrometry fragmentation of tetradeuteroacetaldehyde.

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- To cite this document: BenchChem. [Physical properties of tetradeuteroacetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137916#physical-properties-of-tetradeuteroacetaldehyde]

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